Cas no 2549002-27-7 (8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione)
![8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione structure](https://ja.kuujia.com/scimg/cas/2549002-27-7x500.png)
8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2549002-27-7
- F6789-7235
- AKOS040730550
- 8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione
-
- インチ: 1S/C15H19N5O2/c1-9-16-11-4-2-3-10(11)12(17-9)20-7-5-15(6-8-20)13(21)18-14(22)19-15/h2-8H2,1H3,(H2,18,19,21,22)
- InChIKey: FWOZUPKLFHHUMK-UHFFFAOYSA-N
- SMILES: O=C1C2(CCN(C3C4=C(CCC4)N=C(C)N=3)CC2)NC(N1)=O
計算された属性
- 精确分子量: 301.15387487g/mol
- 同位素质量: 301.15387487g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 1
- 複雑さ: 488
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 87.2Ų
8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6789-7235-1mg |
8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2549002-27-7 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6789-7235-3mg |
8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2549002-27-7 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6789-7235-10mg |
8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2549002-27-7 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6789-7235-20μmol |
8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2549002-27-7 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6789-7235-2mg |
8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2549002-27-7 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6789-7235-2μmol |
8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2549002-27-7 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6789-7235-15mg |
8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2549002-27-7 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6789-7235-20mg |
8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2549002-27-7 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6789-7235-25mg |
8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2549002-27-7 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6789-7235-40mg |
8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione |
2549002-27-7 | 40mg |
$210.0 | 2023-09-07 |
8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione 関連文献
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dioneに関する追加情報
Comprehensive Analysis of 8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 2549002-27-7)
In the rapidly evolving field of medicinal chemistry, 8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 2549002-27-7) has emerged as a compound of significant interest. This molecule, characterized by its unique spirocyclic and cyclopenta[d]pyrimidine structural motifs, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its heterocyclic framework, which is often associated with bioactive properties.
The compound's molecular structure features a triazaspiro[4.5]decane core, a scaffold known for its versatility in pharmaceutical design. This core is further functionalized with a 2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl group, enhancing its potential interactions with biological targets. Such structural complexity makes 8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione a promising candidate for addressing unmet medical needs, particularly in areas like central nervous system (CNS) disorders and inflammatory diseases.
Recent trends in AI-driven drug discovery have highlighted the importance of compounds like 2549002-27-7. Machine learning models are increasingly used to predict the bioactivity and ADME (Absorption, Distribution, Metabolism, Excretion) properties of such molecules, accelerating the identification of lead compounds. This aligns with the growing demand for precision medicine and personalized therapeutics, where structurally unique molecules play a pivotal role.
From a synthetic chemistry perspective, the preparation of 8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione involves sophisticated multi-step organic synthesis. Key challenges include the regioselective introduction of the cyclopenta[d]pyrimidine moiety and the stabilization of the spirocyclic system. Advances in catalysis and green chemistry are expected to improve the efficiency and sustainability of its production, addressing environmental concerns in the pharmaceutical industry.
The compound's potential mechanism of action is another area of active research. Preliminary studies suggest that its triazaspiro[4.5]decane-2,4-dione core may interact with enzyme targets such as kinases or G-protein-coupled receptors (GPCRs), which are critical in signal transduction pathways. This has sparked interest in its application for neurodegenerative diseases and autoimmune conditions, topics frequently searched by healthcare professionals and researchers.
In conclusion, 8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 2549002-27-7) represents a fascinating intersection of structural innovation and therapeutic potential. As the scientific community continues to explore its properties, this compound may soon find its place in the next generation of small-molecule drugs, contributing to advancements in global health.
2549002-27-7 (8-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione) Related Products
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 2323518-87-0(1-[3-(2,2,4-Trimethyl-3-oxopiperazin-1-yl)propanoyl]piperazine-2-carbonitrile)
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)
- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)
- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)
- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)




